Cas no 1528825-12-8 (Hexanal, 3-(aminomethyl)-2-hydroxy-)

Hexanal, 3-(aminomethyl)-2-hydroxy- 化学的及び物理的性質
名前と識別子
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- Hexanal, 3-(aminomethyl)-2-hydroxy-
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- インチ: 1S/C7H15NO2/c1-2-3-6(4-8)7(10)5-9/h5-7,10H,2-4,8H2,1H3
- InChIKey: DMGWHQVTNSRVPQ-UHFFFAOYSA-N
- ほほえんだ: C(=O)C(O)C(CN)CCC
Hexanal, 3-(aminomethyl)-2-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682327-0.1g |
3-(aminomethyl)-2-hydroxyhexanal |
1528825-12-8 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
Enamine | EN300-682327-2.5g |
3-(aminomethyl)-2-hydroxyhexanal |
1528825-12-8 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
Enamine | EN300-682327-0.5g |
3-(aminomethyl)-2-hydroxyhexanal |
1528825-12-8 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
Enamine | EN300-682327-0.05g |
3-(aminomethyl)-2-hydroxyhexanal |
1528825-12-8 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
Enamine | EN300-682327-0.25g |
3-(aminomethyl)-2-hydroxyhexanal |
1528825-12-8 | 95.0% | 0.25g |
$840.0 | 2025-03-12 | |
Enamine | EN300-682327-1.0g |
3-(aminomethyl)-2-hydroxyhexanal |
1528825-12-8 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
Enamine | EN300-682327-5.0g |
3-(aminomethyl)-2-hydroxyhexanal |
1528825-12-8 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
Enamine | EN300-682327-10.0g |
3-(aminomethyl)-2-hydroxyhexanal |
1528825-12-8 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066401-1g |
3-(Aminomethyl)-2-hydroxyhexanal |
1528825-12-8 | 95% | 1g |
¥4991.0 | 2023-04-10 |
Hexanal, 3-(aminomethyl)-2-hydroxy- 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Hexanal, 3-(aminomethyl)-2-hydroxy-に関する追加情報
Hexanal, 3-(aminomethyl)-2-hydroxy-
Hexanal, 3-(aminomethyl)-2-hydroxy-, also known by its CAS number 1528825-12-8, is a compound of significant interest in the fields of organic chemistry and biochemistry. This compound is characterized by its unique structure, which includes a hydroxyl group at the second position and an aminomethyl group attached to the third carbon of a hexanal backbone. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of Hexanal, 3-(aminomethyl)-2-hydroxy- involves advanced organic synthesis techniques, often leveraging the principles of stereochemistry and catalytic processes. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, which are critical for its use in pharmaceutical and biotechnological applications. Researchers have explored the use of transition metal catalysts and enzymatic methods to achieve selective transformations, thereby improving the overall efficiency of the synthesis process.
In terms of chemical properties, Hexanal, 3-(aminomethyl)-2-hydroxy- exhibits interesting reactivity due to the presence of both hydroxyl and amine functionalities. These groups can participate in various chemical reactions, such as nucleophilic additions, condensations, and oxidations. Recent research has highlighted its potential as a building block in the construction of complex biomolecules, including peptides and natural product analogs. Its ability to form stable hydrogen bonds also makes it a promising candidate for applications in drug delivery systems and supramolecular chemistry.
The biological activity of Hexanal, 3-(aminomethyl)-2-hydroxy- has been a focal point of recent investigations. Studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways, suggesting its role in therapeutic interventions. Additionally, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases and cancer biology. These findings underscore the importance of further research into its pharmacokinetic properties and bioavailability.
In conclusion, Hexanal, 3-(aminomethyl)-2-hydroxy-, with its CAS number 1528825-12-8, represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in organic synthesis, biochemistry, and pharmacology. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in advancing scientific knowledge and technological innovations.
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